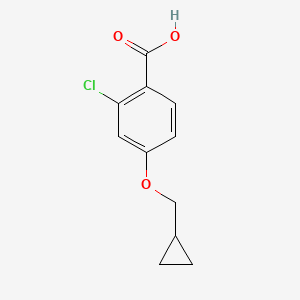

2-Chloro-4-(cyclopropylmethoxy)benzoic acid

Description

Structural Characterization of 2-Chloro-4-(cyclopropylmethoxy)benzoic Acid

Molecular Formula and Weight Analysis

The molecular composition of this compound follows the empirical formula C₁₁H₁₁ClO₃, representing a molecular architecture that incorporates eleven carbon atoms, eleven hydrogen atoms, one chlorine atom, and three oxygen atoms. The compound exhibits a molecular weight of 226.65 grams per mole, with precise mass measurements indicating an exact mass of 226.039673 atomic mass units. This molecular weight places the compound within the intermediate molecular weight range typical of substituted aromatic carboxylic acids used in pharmaceutical and agrochemical applications.

The structural framework consists of a benzoic acid core substituted with a chlorine atom at the ortho position relative to the carboxylic acid group and a cyclopropylmethoxy substituent at the para position. The presence of these substituents significantly influences the compound's physical properties, as evidenced by the calculated logarithmic partition coefficient value of 3.23, indicating substantial lipophilicity. The compound's density measurements reveal a value of 1.4 ± 0.1 grams per cubic centimeter, consistent with the presence of the chlorine atom which contributes to increased molecular density.

Table 1: Fundamental Molecular Properties of this compound

The vapour pressure characteristics of the compound demonstrate extremely low volatility, with measurements indicating 0.0 ± 0.8 millimeters of mercury at 25 degrees Celsius. This low vapour pressure correlates with the compound's relatively high boiling point of 360.6 ± 22.0 degrees Celsius at standard atmospheric pressure, reflecting strong intermolecular interactions facilitated by the carboxylic acid functionality and aromatic system. The refractive index value of 1.592 provides additional confirmation of the compound's optical properties and molecular organization.

Crystallographic Data and Conformational Studies

The solid-state characteristics of this compound reveal important structural information regarding molecular packing and intermolecular interactions. The compound exists as a white to brown solid at room temperature, with storage conditions maintained at ambient temperature indicating reasonable thermal stability. The physical form suggests crystalline organization, though specific crystallographic parameters require detailed analysis through single-crystal X-ray diffraction techniques.

The cyclopropylmethoxy substituent introduces conformational complexity due to the rigid three-membered ring structure connected through a flexible methylene bridge to the aromatic ether oxygen. This structural feature creates multiple possible conformational states depending on the orientation of the cyclopropyl ring relative to the aromatic plane and the rotational freedom around the carbon-oxygen bond connecting the methoxy group to the benzene ring. The chlorine substitution at the ortho position relative to the carboxylic acid introduces additional steric considerations that influence both intramolecular conformational preferences and intermolecular packing arrangements.

The International Union of Pure and Applied Chemistry nomenclature identifies the compound as this compound, with the Simplified Molecular Input Line Entry System representation as C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl. This systematic description provides complete structural specification including stereochemical relationships and connectivity patterns essential for conformational analysis. The International Chemical Identifier key FASUFPFYKBHCRC-UHFFFAOYSA-N serves as a unique molecular identifier facilitating database searches and structural comparisons.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Assignments

Nuclear magnetic resonance spectroscopy provides definitive structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. Proton nuclear magnetic resonance analysis reveals distinct signals corresponding to the cyclopropyl ring protons, methylene bridge protons, aromatic protons, and the carboxylic acid proton. The cyclopropyl ring protons typically appear as complex multipets in the aliphatic region, with the ring protons showing characteristic upfield chemical shifts due to the ring strain and unique electronic environment.

The methylene bridge connecting the cyclopropyl ring to the aromatic ether oxygen exhibits distinctive coupling patterns with both the adjacent cyclopropyl proton and shows specific chemical shift values influenced by the electron-withdrawing effect of the aromatic ether oxygen. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through identification of all carbon environments, including the aromatic carbons, carboxylic acid carbon, methylene carbon, and cyclopropyl carbons. The presence of chlorine substitution creates characteristic chemical shift perturbations in both adjacent and distant carbon atoms through inductive and mesomeric effects.

Integration patterns in proton nuclear magnetic resonance spectra confirm the expected proton count relationships, with the cyclopropyl ring contributing four protons, the methylene bridge two protons, and the aromatic region showing the expected substitution pattern. Two-dimensional nuclear magnetic resonance techniques, including heteronuclear single quantum coherence and heteronuclear multiple bond coherence experiments, establish connectivity relationships and confirm structural assignments through direct carbon-hydrogen correlations and long-range coupling interactions.

Infrared and Mass Spectrometric Fingerprints

Infrared spectroscopy reveals characteristic absorption patterns that confirm functional group presence and molecular interactions within this compound. The carboxylic acid functionality produces distinctive stretching vibrations in the 2500-3500 wavenumber region, with broad absorption bands corresponding to the hydroxyl group and sharp peaks representing the carbonyl stretching mode. The aromatic carbon-carbon stretching vibrations appear in the 1400-1600 wavenumber region, while the ether linkage contributes characteristic carbon-oxygen stretching absorptions.

The cyclopropyl ring structure introduces unique spectroscopic signatures through its constrained geometry and associated vibrational modes. The three-membered ring exhibits distinctive carbon-hydrogen stretching and bending vibrations that differ significantly from typical alkyl groups due to increased s-character in the carbon-hydrogen bonds resulting from ring strain. The chlorine substitution influences the aromatic vibrational patterns through mass effects and electronic perturbations, creating characteristic fingerprint region absorptions that facilitate compound identification.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information essential for structural verification. Electron ionization mass spectrometry typically shows the molecular ion peak at mass-to-charge ratio 226, corresponding to the intact molecular structure. Characteristic fragmentation patterns include loss of the carboxylic acid functionality, cyclopropyl ring opening reactions, and aromatic substitution pattern-specific fragmentations. The presence of chlorine creates distinctive isotope patterns due to the natural abundance of chlorine-35 and chlorine-37 isotopes, providing additional structural confirmation through isotopic distribution analysis.

Computational Modeling of Electronic Structure

Density Functional Theory Calculations

Theoretical investigations of this compound through density functional theory methodologies provide detailed insights into electronic structure, molecular geometry optimization, and energetic properties. Computational studies typically employ hybrid density functionals such as Becke three-parameter Lee-Yang-Parr or Perdew-Burke-Ernzerhof functionals combined with appropriate basis sets to achieve reliable geometric and electronic property predictions. These calculations reveal optimized molecular geometries that account for all intramolecular interactions, including steric effects, electronic delocalization, and conformational preferences.

The computational analysis provides precise bond lengths, bond angles, and dihedral angles that characterize the three-dimensional molecular structure. The cyclopropyl ring maintains its characteristic geometry with carbon-carbon bond lengths approximately 1.50 angstroms and bond angles near 60 degrees, consistent with the strain inherent in three-membered rings. The methoxy linkage shows typical ether bond characteristics, while the aromatic ring exhibits bond length alternation patterns influenced by the electron-withdrawing chlorine substituent and electron-donating methoxy group.

Vibrational frequency calculations confirm structural stability through absence of imaginary frequencies and provide theoretical infrared spectroscopic predictions for comparison with experimental data. These calculations also yield thermodynamic properties including enthalpy, entropy, and Gibbs free energy values under standard conditions. The computational approach enables investigation of different conformational states and their relative energies, providing insights into conformational preferences and thermal accessibility of various molecular arrangements.

Molecular Orbital Analysis and Charge Distribution

Molecular orbital analysis reveals the electronic structure organization within this compound, including highest occupied molecular orbital and lowest unoccupied molecular orbital characteristics that govern chemical reactivity and electronic transitions. The aromatic system contributes extensively to both frontier molecular orbitals, with the carboxylic acid functionality and chlorine substituent creating asymmetric charge distribution patterns that influence reactivity preferences. The cyclopropyl ring exhibits unique orbital characteristics due to its bent bond structure and associated electronic strain.

Charge distribution analysis through methods such as natural population analysis or atoms-in-molecules theory provides quantitative assessment of atomic charges and electron density distributions throughout the molecular structure. The chlorine atom typically carries negative charge due to its high electronegativity, while the carbon atoms adjacent to electronegative atoms show positive charge accumulation. The carboxylic acid carbon exhibits significant positive charge character consistent with its electrophilic nature, while the aromatic carbons show charge variations depending on their proximity to electron-withdrawing and electron-donating substituents.

Electrostatic potential surface calculations map the three-dimensional charge distribution and identify regions of high electron density versus electron deficiency. These maps prove valuable for predicting intermolecular interaction sites and understanding molecular recognition patterns. The combination of molecular orbital analysis and charge distribution studies provides comprehensive electronic structure characterization essential for understanding chemical behavior, reactivity patterns, and potential biological interactions of this compound.

Properties

IUPAC Name |

2-chloro-4-(cyclopropylmethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClO3/c12-10-5-8(15-6-7-1-2-7)3-4-9(10)11(13)14/h3-5,7H,1-2,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FASUFPFYKBHCRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC(=C(C=C2)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-4-(cyclopropylmethoxy)benzoic acid generally involves:

- Starting from a chlorinated benzoic acid derivative or substituted benzaldehyde

- Introduction of the cyclopropylmethoxy group via etherification

- Oxidation or functional group transformation to yield the benzoic acid

The key steps are chlorination, nucleophilic substitution (etherification), and oxidation.

Detailed Preparation Methods

Etherification of 2-Chlorobenzoic Acid or 2-Chlorobenzaldehyde Derivatives

The cyclopropylmethoxy group is introduced by reacting a hydroxy-substituted aromatic compound with cyclopropylmethanol under basic conditions, often using alkali metals or metal hydrides to generate the phenolate ion, which then undergoes nucleophilic substitution with cyclopropylmethanol or its derivatives.

Typical Reaction Conditions:

- Solvents: Aprotic polar solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or acetone

- Bases: Sodium hydride, potassium hydride, sodium carbonate, or potassium tert-butoxide

- Temperature: 50–150 °C, commonly 70–110 °C

- Reaction Time: Several hours (e.g., 10–15 hours)

Example Procedure:

- Under nitrogen atmosphere, 3-chloro-4-hydroxybenzaldehyde is reacted with cyclopropylmethanol in the presence of sodium hydride in DMSO at 110 °C for 10 hours.

- The reaction mixture is acidified, extracted with ethyl acetate, washed, dried, and concentrated to yield 3-chloro-4-(cyclopropylmethoxy)benzaldehyde with high yield (around 80–91%) and purity (>90% by HPLC).

Oxidation to this compound

After etherification, the aldehyde group is oxidized to the corresponding carboxylic acid. Common oxidants include:

- Potassium permanganate

- Potassium dichromate

- Hydrogen peroxide

- Other mild oxidants like Textone

The oxidation is performed under controlled conditions to avoid over-oxidation or degradation of the cyclopropylmethoxy group.

Representative Synthetic Route Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 3-chloro-4-hydroxybenzaldehyde | Sodium hydride, cyclopropylmethanol, DMSO, 110 °C, 10 h | 3-chloro-4-(cyclopropylmethoxy)benzaldehyde | ~91 | High purity, mild conditions |

| 2 | 3-chloro-4-(cyclopropylmethoxy)benzaldehyde | Oxidant (e.g., KMnO4), aqueous conditions | This compound | Variable | Controlled oxidation required |

Key Research Findings and Considerations

- High Selectivity and Yield: Using aprotic polar solvents and strong bases like sodium hydride allows efficient etherification with yields above 80% and high selectivity.

- Mild Reaction Conditions: Temperatures between 70–110 °C are sufficient, avoiding harsh conditions that could degrade sensitive groups.

- Avoidance of Toxic Reagents: Unlike some related syntheses that use hazardous fluorinated reagents, this method uses commercially available, less toxic starting materials and reagents.

- Purification: The product can be purified by extraction and drying without the need for tedious column chromatography, facilitating scale-up.

- Environmental Considerations: The method avoids environmentally harmful reagents and conditions, aligning with green chemistry principles.

Comparative Notes on Related Compounds

While direct literature on this compound is limited, synthesis methods for structurally related compounds such as 3-cyclopropylmethoxy-4-difluoromethoxybenzoic acid provide valuable insights. These methods emphasize:

- Use of halogenated hydroxybenzaldehydes as key intermediates

- Alkali-mediated etherification with cyclopropylmethanol

- Subsequent oxidation to carboxylic acids

- Preference for aprotic polar solvents and environmentally benign reagents

Chemical Reactions Analysis

Step 2: Oxidation of Methyl Group to Carboxylic Acid

-

Reaction : Oxidation of a methyl-substituted precursor (e.g., 2-chloro-4-(cyclopropylmethoxy)toluene) to the corresponding benzoic acid.

-

Conditions :

Table 1: Key Reaction Parameters for Synthesis

| Parameter | Conditions/Values | Source |

|---|---|---|

| Base for substitution | NaH/KH in DMAc | |

| Oxidation catalyst | CuI (0.05–0.1 mol ratio) | |

| Reaction temperature | 140–200°C (oxidation step) | |

| Yield | 82–92% (substitution step) |

Esterification

-

Reaction : The carboxylic acid group reacts with alcohols to form esters.

-

Conditions :

-

Acid catalyst (e.g., H₂SO₄) or coupling agents (e.g., DCC).

-

Solvent: Dichloromethane (DCM) or tetrahydrofuran (THF).

-

Amidation

-

Reaction : Formation of amides via reaction with amines.

-

Conditions :

-

Activators: EDCl/HOBt or carbodiimides.

-

Solvent: DMF or acetonitrile.

-

Table 2: Common Derivatives and Their Applications

| Derivative Type | Reagents Used | Application |

|---|---|---|

| Methyl ester | Methanol, H₂SO₄ | Intermediate for herbicides |

| Primary amide | Ammonia, EDCl | Bioactive compound synthesis |

Substitution Reactions

The chlorine atom at the ortho position is susceptible to nucleophilic aromatic substitution (NAS) under specific conditions:

-

Reagents : Amines, alkoxides, or thiols.

-

Conditions :

-

High temperature (120–150°C).

-

Polar solvents (e.g., DMSO or DMF).

-

Example Reaction :

Stability and Side Reactions

-

Hydrolysis of Cyclopropylmethoxy Group :

-

Decarboxylation :

Table 3: Stability Data

| Condition | Observation | Source |

|---|---|---|

| pH < 2 or pH > 12 | Ether bond hydrolysis | |

| Temperature > 200°C | Decarboxylation |

Key Findings from Research

Scientific Research Applications

Pharmaceutical Synthesis

1.1 Role as a Pharmaceutical Intermediate

2-Chloro-4-(cyclopropylmethoxy)benzoic acid serves as a precursor for synthesizing several pharmaceutical compounds, notably those targeting respiratory diseases. Its derivatives are involved in the production of PDE4 inhibitors, which are crucial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma. Specifically, compounds derived from this acid exhibit anti-inflammatory properties by inhibiting the PDE4 enzyme, which plays a critical role in the regulation of cyclic adenosine monophosphate (cAMP) levels in cells .

1.2 Synthesis of Roflumilast

One notable application is its use in synthesizing Roflumilast, a selective PDE4 inhibitor. The synthetic route involves several steps where this compound is converted into various intermediates before arriving at the final product. The process emphasizes high yields and purity, making it suitable for large-scale production .

Case Studies and Research Findings

3.1 Clinical Studies on PDE4 Inhibitors

Research has demonstrated that PDE4 inhibitors derived from this compound can significantly improve lung function in patients with COPD. A study indicated that these compounds not only enhance airflow but also reduce the frequency of exacerbations related to respiratory diseases .

3.2 Preclinical Studies

Preclinical studies have shown promising results regarding the safety and efficacy of PDE4 inhibitors synthesized from this compound. Animal models have been used to evaluate the pharmacokinetics and pharmacodynamics, confirming that these compounds effectively reduce inflammation without significant side effects typically associated with non-selective PDE inhibitors .

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopropylmethoxy)benzoic acid involves its interaction with specific molecular targets. The chloro group and the cyclopropylmethoxy group contribute to its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare 2-Chloro-4-(cyclopropylmethoxy)benzoic acid with five structurally analogous benzoic acid derivatives, focusing on substituent effects, molecular properties, and applications.

Table 1: Key Properties of this compound and Analogues

Structural and Functional Analysis

This compound

- The chlorine atom acts as an electron-withdrawing group, increasing the acidity of the carboxylic acid (pKa ~2.5–3.0) .

- Applications : Primarily used in medicinal chemistry research, particularly in kinase inhibitor development due to its balanced polarity and stability .

2-Chloro-4-(methylsulfonyl)benzoic acid

- Substituent Effects : The methylsulfonyl group (-SO₂CH₃) is strongly electron-withdrawing, further lowering the pKa (~1.5–2.0) compared to the cyclopropylmethoxy analogue. This group also increases solubility in polar solvents.

- Applications : Used in synthesizing sulfonamide drugs and as a precursor in organic reactions .

3-[2-Chloro-4-(trifluoromethyl)phenoxy]benzoic acid

- Substituent Effects: The trifluoromethyl (-CF₃) group on the phenoxy ring enhances metabolic stability and lipophilicity. The compound’s acidity (pKa ~2.8) is comparable to the cyclopropylmethoxy derivative.

- Applications: Key intermediate in synthesizing acifluorfen, a herbicide targeting protoporphyrinogen oxidase .

2-Chloro-4-(4-ethoxy-2-methylphenyl)benzoic acid

- Substituent Effects : The ethoxy (-OCH₂CH₃) and methyl (-CH₃) groups on the phenyl ring contribute to high lipophilicity (logP ~3.5), making it suitable for lipid-rich environments.

- Applications : Investigated in agrochemical research for fungicidal activity .

2-Chloro-4-(2-nitrophenyl)benzoic acid

- Substituent Effects: The nitro (-NO₂) group is a strong electron-withdrawing substituent, significantly lowering the pKa (~1.0).

- Applications: Limited to controlled synthetic processes due to safety concerns .

Biological Activity

Overview

2-Chloro-4-(cyclopropylmethoxy)benzoic acid (CPCBA) is an organic compound with the molecular formula C₁₁H₁₁ClO₃. This compound is characterized by a chloro group at the second position and a cyclopropylmethoxy group at the fourth position on the benzoic acid ring. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmaceutical and biochemical research.

- Molecular Weight : 224.66 g/mol

- Appearance : White to brown solid

- Solubility : Soluble in organic solvents, limited solubility in water

CPCBA exhibits its biological activity through interactions with specific molecular targets, primarily enzymes and receptors. The presence of the chloro and cyclopropylmethoxy groups enhances its reactivity and binding affinity, potentially leading to inhibition of certain biological pathways. The exact mechanisms can vary based on the specific biological context.

Antimicrobial Properties

Research indicates that CPCBA has significant antimicrobial properties. It has been tested against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In studies involving Caenorhabditis elegans and Galleria mellonella, CPCBA demonstrated a reduction in infection severity caused by MRSA, indicating its potential as an antibacterial agent .

Anti-inflammatory Effects

CPCBA has shown promise in reducing inflammation, likely through its ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This activity suggests potential applications in treating inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Potential

Preliminary studies have indicated that CPCBA may possess anticancer properties. It has been evaluated for its ability to induce apoptosis in cancer cell lines, making it a candidate for further investigation in cancer therapeutics .

Case Studies

- Antimicrobial Activity : A study assessed the efficacy of CPCBA against MRSA using a multi-host approach. The compound reduced infection severity in both C. elegans and G. mellonella, confirming its low toxicity and effectiveness as an antibacterial agent .

- Anti-inflammatory Research : In a model of asthma, CPCBA was shown to inhibit the release of inflammatory mediators from immune cells, suggesting its potential role in managing respiratory diseases .

- Cancer Cell Line Studies : CPCBA was tested on various cancer cell lines, revealing its ability to induce cell cycle arrest and apoptosis, warranting further exploration into its mechanisms and potential therapeutic applications .

Comparative Analysis with Similar Compounds

A comparison of CPCBA with structurally similar compounds highlights its unique properties:

| Compound Name | Structure Features | Notable Activities |

|---|---|---|

| 4-Chloro-2-methylbenzoic acid | Methyl group instead of cyclopropylmethoxy | Limited antimicrobial activity |

| 2-Chloro-3,4-dimethoxybenzoic acid | Two methoxy groups | Enhanced anti-inflammatory effects |

| 2-Chloro-4-methoxybenzoic acid | Single methoxy group | Moderate anticancer activity |

CPCBA's distinct cyclopropylmethoxy group contributes to its enhanced biological activities compared to these similar compounds.

Q & A

Q. What are the recommended synthetic routes for 2-Chloro-4-(cyclopropylmethoxy)benzoic acid, and how can reaction conditions be optimized?

Methodological Answer: A common approach involves sulfonation and nucleophilic substitution. For example, 4-sulfobenzoic acid derivatives can be chlorinated using thionyl chloride (SOCl₂) in the presence of dimethylformamide (DMF) as a catalyst. Subsequent substitution with cyclopropylmethoxy groups requires controlled heating (50–75°C) and alkaline conditions to facilitate ether bond formation . Key steps include:

- Chlorination: Reacting the precursor with SOCl₂ under reflux (e.g., 3 hours at 50°C).

- Substitution: Introducing cyclopropylmethanol via nucleophilic displacement in a sodium bicarbonate buffer.

- Purification: Acidification with HCl to precipitate the product, followed by ethyl acetate extraction.

Yield Optimization: Adjusting molar ratios (e.g., 1:3 precursor-to-SOCl₂) and reaction time improves purity (up to 85% reported in similar syntheses) .

Q. How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer: Use a multi-technique approach:

- HPLC/MS: Quantify purity and detect impurities.

- NMR Spectroscopy: Confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm, cyclopropyl protons at δ 0.5–1.2 ppm).

- FT-IR: Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-O-C at ~1250 cm⁻¹).

- Elemental Analysis: Verify empirical formula (e.g., C₁₁H₁₁ClO₃). Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural confirmation .

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

- Engineering Controls: Use fume hoods to mitigate exposure to volatile reagents (e.g., SOCl₂).

- Personal Protective Equipment (PPE): Acid-resistant gloves, goggles, and lab coats.

- Decontamination: Immediate showering after skin contact and dedicated laundering for contaminated clothing.

- Training: Hazard-specific protocols for chlorinated compounds, including emergency response for inhalation/ingestion .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular geometry?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SC-XRD): Grow crystals via slow evaporation (e.g., in ethyl acetate/hexane). Use SHELXL for refinement, leveraging intensity data to resolve bond angles and torsional strains. For example, cyclopropylmethoxy groups may exhibit non-planar conformations, detectable via anisotropic displacement parameters .

- Twinning Analysis: Apply SHELXD/SHELXE for twinned crystals, common in halogenated benzoic acids due to asymmetric packing .

Q. How can researchers investigate the compound’s bioactivity, such as pesticidal or enzyme-inhibitory effects?

Methodological Answer:

- In Vitro Assays: Test inhibition of acetolactate synthase (ALS), a target for herbicides, using enzyme-linked immunosorbent assays (ELISA). Compare IC₅₀ values with analogs like CGA 189138 (a structurally related pesticide) .

- Molecular Docking: Model interactions with ALS (PDB ID: 1N0H) to predict binding affinity. Focus on halogen-π interactions between the chlorine substituent and hydrophobic enzyme pockets .

Q. How to address contradictions in spectral data during structure elucidation?

Methodological Answer:

- Cross-Validation: Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous peaks. For example, NOESY can distinguish between ortho/para substitution patterns.

- Computational Chemistry: Optimize geometry using DFT (e.g., B3LYP/6-31G*) and simulate NMR/IR spectra for comparison with experimental data. Discrepancies >0.3 ppm in NMR or >20 cm⁻¹ in IR suggest misassignment .

Q. What strategies improve yield in large-scale synthesis?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.